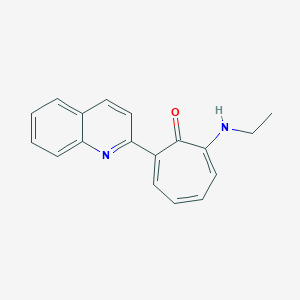
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide, also known as CMBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. CMBS is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications due to its potent inhibitory activity against carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide can modulate these processes and provide insight into their mechanisms.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves its binding to the active site of carbonic anhydrase, where it forms a covalent bond with the zinc ion at the center of the enzyme. This covalent bond prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide are primarily related to its inhibition of carbonic anhydrase. By modulating the production of bicarbonate ions and carbon dioxide, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide can affect a variety of physiological processes, including acid-base balance, respiration, and ion transport. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a useful tool for studying the mechanisms underlying physiological processes that are regulated by this enzyme. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is relatively easy to synthesize and purify, making it readily available for use in research.
One of the limitations of using N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments is its potential for off-target effects. Because carbonic anhydrase is involved in a variety of physiological processes, inhibiting this enzyme may have unintended consequences. Additionally, N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide is not selective for a specific isoform of carbonic anhydrase, which may limit its utility in certain research applications.
Future Directions
There are several future directions for research involving N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of selective inhibitors of carbonic anhydrase that target specific isoforms of the enzyme. This could provide insight into the specific roles of different isoforms in physiological processes and potentially lead to the development of isoform-specific therapeutics.
Another area of interest is the development of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide derivatives with improved potency and selectivity. This could enhance the utility of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide as a research tool and potentially lead to the development of new therapeutics.
Finally, there is a need for further research into the mechanisms underlying the anti-inflammatory and anti-tumor properties of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide. This could provide insight into the potential therapeutic applications of this compound in these areas.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide.
properties
Product Name |
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C15H16ClNO3S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-7-15(11(2)8-10)21(18,19)17-13-9-12(16)5-6-14(13)20-3/h4-9,17H,1-3H3 |
InChI Key |
JHZKJIUBFLDEDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288026.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)
![Ethyl6-[(4-methoxyphenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288031.png)
![Ethyl6-[(4-chlorophenoxy)methyl][1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288032.png)
![Ethyl 6-[(2-methylphenoxy)methyl]-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B288033.png)
![1-(4-bromophenyl)-3-[2-(2,4-dimethylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288034.png)